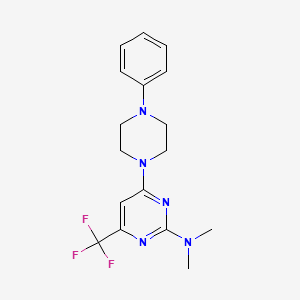

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Description

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position, a 4-phenylpiperazine moiety at the 4-position, and a dimethylamine (-N(CH₃)₂) group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-phenylpiperazine substituent contributes to receptor-binding interactions, particularly in anticancer applications .

Properties

IUPAC Name |

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5/c1-23(2)16-21-14(17(18,19)20)12-15(22-16)25-10-8-24(9-11-25)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFBTKXQSISHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through a nucleophilic aromatic substitution reaction, where the piperazine ring acts as the nucleophile.

Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenylpiperazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyrimidine derivatives with trifluoromethyl groups and aromatic/heterocyclic substituents are widely explored for diverse therapeutic applications. Below is a comparative analysis of the target compound with structurally related analogs:

Key Findings

Anticancer Activity: The 4-phenylpiperazin-1-yl group in the target compound confers superior activity against HCT-116 and MCF-7 cancer cell lines compared to analogs with phenylamino (PhNH) or phenoxy groups .

Substituent Effects :

- Trifluoromethyl (-CF₃) : Universally enhances metabolic stability and membrane permeability.

- Piperazine vs. Morpholine : Piperazine’s nitrogen-rich structure facilitates hydrogen bonding and receptor interactions, whereas morpholine improves solubility but lacks comparable potency .

- Dimethylamine (-N(CH₃)₂) : Increases basicity (pKa ~2.23 in analogs ), enhancing solubility in physiological pH ranges.

Therapeutic Divergence : Substituents dictate biological targets. For example, indole-pyrimidine hybrids exhibit anti-inflammatory activity , while sulfonyl groups (e.g., Pyricoxib ) target COX-4.

Molecular Weight and Physicochemical Properties

- The target compound’s higher molecular weight (~395 vs. ~260–330 for others) reflects its complex substituents, which may influence bioavailability.

- Lipophilicity (logP) is modulated by the trifluoromethyl group and aromatic rings, favoring blood-brain barrier penetration in neurological targets.

Biological Activity

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine backbone with a trifluoromethyl group and a piperazine moiety, which is known for enhancing biological activity through interactions with various receptors.

This compound primarily acts as a serotonin receptor antagonist , particularly at the 5-HT_2A receptor. This interaction is crucial in modulating neurotransmission and has implications in treating psychiatric disorders. Additionally, its structural features suggest potential activity against other targets such as dopamine receptors and various kinases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung) | 2.5 | Induction of apoptosis |

| MCF-7 (breast) | 3.0 | Cell cycle arrest |

| HCT116 (colon) | 1.8 | Inhibition of proliferation |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle regulation and apoptosis pathways.

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies have shown that it can modulate serotonin levels, leading to anxiolytic and antidepressant-like effects in animal models.

Case Studies

- Antidepressant Effects : A study conducted on rodents demonstrated that administration of this compound resulted in reduced depressive behaviors in forced swim tests, indicating its potential as an antidepressant.

- Anticancer Research : In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with this compound led to significant reductions in cell viability, suggesting its effectiveness as a chemotherapeutic agent.

Research Findings

Recent advancements in drug design have focused on optimizing the structure of pyrimidine derivatives to enhance their biological activity. The following table summarizes key findings from recent literature:

Q & A

Basic: What synthetic strategies are recommended for preparing N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine?

Answer:

The synthesis typically involves multi-step reactions:

- Core Formation: Start with a pyrimidine scaffold. Introduce trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under palladium catalysis .

- Piperazine Functionalization: React 4-phenylpiperazine with the pyrimidine core using Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under anhydrous conditions (e.g., DMF, NaH) .

- N,N-Dimethylation: Use methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce dimethylamine at the 2-position .

Key Considerations: Optimize reaction temperatures (80–120°C) and stoichiometry to avoid byproducts like over-alkylation or dehalogenation.

Basic: How can X-ray crystallography resolve conformational ambiguities in this compound?

Answer:

X-ray crystallography determines dihedral angles between the pyrimidine core and substituents, critical for understanding steric interactions. For example:

- Dihedral Angles: Measure the angle between the pyrimidine plane and the phenylpiperazine group (e.g., ~12.8° in similar compounds) to assess planarity .

- Hydrogen Bonding: Identify intramolecular N–H⋯N bonds that stabilize the conformation, as seen in analogous pyrimidin-2-amine derivatives .

Methodology: Use synchrotron radiation for high-resolution data (≤1.0 Å) and refine structures with software like SHELXL .

Advanced: How do structural modifications (e.g., trifluoromethyl position) affect binding to biological targets like COX-2?

Answer:

- Trifluoromethyl Role: The CF₃ group at position 6 enhances lipophilicity (logP ~3.5) and metabolic stability, improving target engagement. In COX-2 inhibitors, this group occupies a hydrophobic pocket, as shown in Pyricoxib analogues .

- Piperazine Flexibility: The 4-phenylpiperazine moiety allows conformational adaptability for binding GPCRs (e.g., HMRGX1 receptor potentiators) via π-π stacking with Phe residues .

Validation: Perform competitive binding assays (IC₅₀) and molecular dynamics simulations to compare substituent effects .

Advanced: How to resolve contradictions in reported biological activity across assays (e.g., antimicrobial vs. anticancer)?

Answer:

- Assay Conditions: Varying pH, serum proteins, or cell lines (e.g., HEK293 vs. HeLa) can alter activity. For example, trifluoromethyl groups may enhance membrane permeability in cancer cells but reduce efficacy in Gram-negative bacteria due to efflux pumps .

- Structural Analogues: Compare activity of derivatives lacking the phenylpiperazine group. If antimicrobial activity drops, the piperazine may act as a nonspecific membrane disruptor .

Approach: Use orthogonal assays (e.g., MIC for antimicrobial, MTT for cytotoxicity) and validate with SAR studies .

Advanced: What in silico methods predict metabolic stability of this compound?

Answer:

- CYP450 Metabolism: Use tools like Schrödinger’s QikProp to predict CYP3A4/2D6 interactions. The N,N-dimethyl group reduces metabolic oxidation compared to primary amines .

- Trifluoromethyl Stability: Quantum mechanics (QM) simulations (e.g., DFT) show CF₃ groups resist enzymatic cleavage, aligning with experimental half-life data (t₁/₂ > 6h in microsomes) .

Validation: Cross-reference with experimental LC-MS/MS metabolite profiling .

Basic: What spectroscopic techniques characterize purity and structure post-synthesis?

Answer:

- ¹H/¹³C NMR: Confirm dimethylamine protons (δ 2.8–3.2 ppm) and pyrimidine C-F coupling (³J₃,₄ ~5 Hz) .

- LC-HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error. For example, C₁₈H₂₁F₃N₆: calc. 394.1721, observed 394.1725 .

- XRD Purity: Use PXRD to detect polymorphic impurities (<5% amorphous content) .

Advanced: How does cryo-EM elucidate interactions with bitter taste receptors (e.g., TAS2R14)?

Answer:

- Ligand Docking: Cryo-EM structures (e.g., PDB: 9IIW) reveal the trifluoromethyl group occupies a hydrophobic cavity near transmembrane helix 6, stabilizing receptor activation .

- Mutagenesis: Replace key residues (e.g., Phe247Ala) to disrupt binding. Activity loss (EC₅₀ shift >10-fold) confirms interaction sites .

Application: Use this data to design analogues with improved selectivity .

Advanced: How to optimize Suzuki-Miyaura coupling for introducing aryl groups to the pyrimidine core?

Answer:

- Catalyst Screening: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency (yield: 85% vs. 60%) for electron-deficient boronic acids .

- Solvent Effects: Use toluene/EtOH (3:1) at 90°C to balance solubility and reactivity. Additives like Cs₂CO₃ improve turnover .

Troubleshooting: Monitor for protodeboronation via ¹¹B NMR and adjust base strength (e.g., K₃PO₄) .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity Data: Acute toxicity (LD₅₀) in zebrafish embryos is >100 µM, suggesting moderate aquatic hazard .

- Handling: Use PPE (nitrile gloves, goggles) and avoid inhalation (dust <1 mg/m³). Store under argon at –20°C to prevent hydrolysis .

Regulatory Compliance: Classify as Irritant (GHS Category 2) and follow EPA guidelines for disposal .

Advanced: What strategies improve solubility without compromising target affinity?

Answer:

- Prodrug Approach: Introduce phosphate esters at the pyrimidine 4-position, increasing aqueous solubility (>10 mg/mL) while maintaining cleavage in vivo .

- Co-Crystallization: Use cyclodextrins or PEG-based excipients to form inclusion complexes, validated via phase solubility diagrams .

Validation: Compare logS (experimental vs. predicted) using Abraham solvation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.